molecular formula C15H9FO2 B12424824 Fluindione-d4

Fluindione-d4

Cat. No.: B12424824
M. Wt: 244.25 g/mol
InChI Key: NASXCEITKQITLD-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluindione-d4 is a deuterium-labeled analog of Fluindione, a compound known for its anticoagulant properties. The deuterium atoms replace hydrogen atoms in the molecular structure, which can affect the pharmacokinetic and metabolic profiles of the compound . This compound is primarily used in scientific research as a stable isotope-labeled compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluindione-d4 involves the incorporation of deuterium atoms into the Fluindione molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Fluindione-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Fluindione-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

Fluindione-d4 exerts its effects by inhibiting the activity of vitamin K epoxide reductase, an enzyme involved in the recycling of vitamin K. This inhibition prevents the activation of vitamin K-dependent clotting factors, thereby exerting an anticoagulant effect. The deuterium labeling does not significantly alter the mechanism of action but can affect the pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluindione-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and quantitation. This makes it a valuable tool in drug development and research .

Properties

Molecular Formula

C15H9FO2

Molecular Weight

244.25 g/mol

IUPAC Name

2-(2,3,5,6-tetradeuterio-4-fluorophenyl)indene-1,3-dione

InChI

InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H/i5D,6D,7D,8D

InChI Key

NASXCEITKQITLD-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2C(=O)C3=CC=CC=C3C2=O)[2H])[2H])F)[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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